4-tert-Butyltoluene

描述

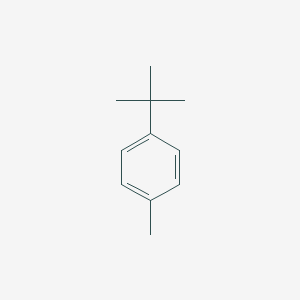

Structure

3D Structure

属性

IUPAC Name |

1-tert-butyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWXDVFBZVHKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Record name | P-TERT-BUTYLTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024704 | |

| Record name | 4-tert-Butyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-tert-butyltoluene is a clear colorless liquid with an aromatic gasoline-like odor. (NTP, 1992), Colorless liquid with a distinct aromatic odor; somewhat like gasoline; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a distinct aromatic odor, somewhat like gasoline. | |

| Record name | P-TERT-BUTYLTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-tert-Butyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/331 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-tert-BUTYLTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1068 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TERT-BUTYLTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/774 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-tert-Butyltoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0085.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

379 °F at 760 mmHg (NTP, 1992), 193 °C @ 760 MM HG, at 101.3kPa: 193 °C, 379 °F | |

| Record name | P-TERT-BUTYLTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-T-BUTYLTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-tert-BUTYLTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1068 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TERT-BUTYLTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/774 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-tert-Butyltoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0085.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

136 °F (NTP, 1992), 136 °F, 63 °C c.c., 155 °F | |

| Record name | P-TERT-BUTYLTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-tert-Butyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/331 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-tert-BUTYLTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1068 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TERT-BUTYLTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/774 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-tert-Butyltoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0085.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), SLIGHTLY SOL IN ALC; VERY SOL IN ETHER; SOL IN ACETONE, BENZENE; VERY SOL IN CHLOROFORM, Water solubility of 5.5 ppm at 25 °C, Solubility in water, g/100ml at 20 °C: 0.06 (very poor), Insoluble | |

| Record name | P-TERT-BUTYLTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-T-BUTYLTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-tert-BUTYLTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1068 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-tert-Butyltoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0085.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8612 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8612 @ 20 °C/4 °C, Relative density (water = 1): 0.86, 0.8612, 0.86 | |

| Record name | P-TERT-BUTYLTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-T-BUTYLTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-tert-BUTYLTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1068 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TERT-BUTYLTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/774 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-tert-Butyltoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0085.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.62 (AIR= 1), Relative vapor density (air = 1): 5.1 | |

| Record name | 4-T-BUTYLTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-tert-BUTYLTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1068 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than or equal to 1 mmHg at 68 °F (NTP, 1992), 0.65 [mmHg], 0.65 MM HG @ 25 °C, Vapor pressure, Pa at 20 °C: 80, 0.7 mmHg@77 °F, (77 °F): 0.7 mmHg | |

| Record name | P-TERT-BUTYLTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-tert-Butyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/331 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-T-BUTYLTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-tert-BUTYLTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1068 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TERT-BUTYLTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/774 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-tert-Butyltoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0085.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

CLEAR, COLORLESS LIQ, Colorless liquid. | |

CAS No. |

98-51-1 | |

| Record name | P-TERT-BUTYLTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butyltoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-t-Butyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/589519D43L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-T-BUTYLTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-tert-BUTYLTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1068 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TERT-BUTYLTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/774 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene, p-tert-butyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XS802C80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-62 °F (NTP, 1992), -52 °C, -62.5 °C, -62 °F | |

| Record name | P-TERT-BUTYLTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-T-BUTYLTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-tert-BUTYLTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1068 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TERT-BUTYLTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/774 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-tert-Butyltoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0085.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-tert-Butyltoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-tert-butyltoluene, a key intermediate in the production of various fine chemicals, fragrances, and pharmaceuticals.[1] The document delves into the core synthesis mechanisms, with a primary focus on the widely employed Friedel-Crafts alkylation of toluene (B28343). It presents a comparative analysis of different alkylating agents and catalytic systems, supported by quantitative data on reaction efficiency and selectivity. Detailed experimental protocols for the synthesis and purification of this compound are provided to facilitate laboratory-scale production. Furthermore, this guide includes diagrammatic representations of the reaction mechanisms and experimental workflows to provide a clear and concise understanding of the synthetic processes.

Introduction

This compound (p-tert-butyltoluene) is an aromatic hydrocarbon of significant industrial importance. Its derivatives, such as 4-tert-butylbenzaldehyde (B1265539) and 4-tert-butylbenzoic acid, are crucial building blocks in the synthesis of a wide array of products, including resins, fragrances, and active pharmaceutical ingredients. The primary route for the industrial production of this compound is the Friedel-Crafts alkylation of toluene. This electrophilic aromatic substitution reaction involves the introduction of a tert-butyl group onto the toluene ring. The choice of alkylating agent and catalyst plays a critical role in determining the overall yield and isomeric selectivity of the reaction, with the para isomer being the most commercially desirable product due to steric hindrance favoring its formation over the ortho and meta isomers.

Synthesis Mechanisms

The predominant mechanism for the synthesis of this compound is the Friedel-Crafts alkylation, which proceeds via an electrophilic aromatic substitution pathway. This reaction can be carried out using various alkylating agents and catalysts.

Friedel-Crafts Alkylation with tert-Butyl Chloride

In this classic approach, toluene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). The reaction mechanism involves three key steps:

-

Formation of the tert-butyl carbocation: The Lewis acid catalyst abstracts the chloride ion from tert-butyl chloride to form a stable tertiary carbocation.

-

Electrophilic attack: The electron-rich toluene ring acts as a nucleophile and attacks the tert-butyl carbocation. This attack is regioselective, with the para position being the major site of substitution due to the steric bulk of the tert-butyl group and the directing effect of the methyl group.

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate arenium ion to restore the aromaticity of the ring, yielding this compound and regenerating the catalyst.

Friedel-Crafts Alkylation with tert-Butyl Alcohol

Tert-butyl alcohol can also be used as an alkylating agent in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a solid acid catalyst like a zeolite. The mechanism is similar to that with tert-butyl chloride, with the initial step involving the protonation of the alcohol by the acid catalyst, followed by the loss of water to form the tert-butyl carbocation.[1]

Friedel-Crafts Alkylation with Isobutylene (B52900)

Isobutylene is another common alkylating agent used in the synthesis of this compound, typically with an acid catalyst. The reaction is initiated by the protonation of isobutylene to form the tert-butyl carbocation, which then undergoes electrophilic attack on the toluene ring.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core reaction mechanisms and a general experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of this compound, highlighting the influence of different catalysts and reaction conditions on conversion and selectivity.

Table 1: Synthesis of this compound using Zeolite Catalysts with tert-Butyl Alcohol

| Catalyst | Reaction Temperature (°C) | Toluene/tert-Butyl Alcohol Molar Ratio | Toluene Conversion (%) | This compound Selectivity (%) | Reference |

| USY Zeolite | 120 | 2:1 | ~30 | ~89 | [2][3][4][5] |

| Hβ | 190 | - | 58.4 | 67.3 | [6] |

| Fe₂O₃ (20%)/Hβ | 190 | - | 54.7 | 81.5 | [6] |

| HY | 120 | 4:1 | ~20 | ~85 | [1] |

| NaOH modified H-mordenite | 180 | 2:1 | 33 | 81 | [1] |

Table 2: Synthesis of this compound using other Catalytic Systems

| Alkylating Agent | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

| tert-Butyl chloride | AlCl₃ | Toluene | - | - | [7] |

| Isobutylene | Sulfuric Acid | Toluene | - | - | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the synthesis of this compound.

Synthesis of this compound via Friedel-Crafts Alkylation with tert-Butyl Chloride and AlCl₃

Materials:

-

Toluene (anhydrous)

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Water (deionized)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl gas.

-

In a fume hood, charge the flask with anhydrous toluene.

-

Cool the flask in an ice bath to 0-5 °C.

-

Carefully and portion-wise add anhydrous aluminum chloride to the cooled toluene with stirring.

-

Add tert-butyl chloride dropwise from the dropping funnel to the stirred mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

-

Slowly and carefully quench the reaction by pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic product.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Vapor-Phase Synthesis of this compound using a USY Zeolite Catalyst

Materials:

-

Toluene

-

tert-Butyl alcohol

-

USY Zeolite catalyst

Experimental Setup:

-

A fixed-bed, down-flow, integral stainless steel reactor.

-

A furnace with a temperature controller.

-

A high-performance liquid chromatography (HPLC) pump to feed the reactants.

-

A condenser to collect the product.

Procedure:

-

Activate the USY zeolite catalyst by heating it in the reactor under a flow of inert gas (e.g., nitrogen) at a high temperature (e.g., 500 °C) for several hours.

-

Cool the reactor to the desired reaction temperature (e.g., 120 °C).[2][3][4][5]

-

Prepare a feed mixture of toluene and tert-butyl alcohol with the desired molar ratio (e.g., 2:1).[2][3][4][5]

-

Pump the liquid feed mixture into a vaporizer and then into the reactor at a specific liquid hourly space velocity (LHSV).

-

The reaction products are passed through a condenser and collected.

-

Analyze the product mixture using gas chromatography (GC) to determine the conversion of toluene and the selectivity for this compound.

Conclusion

The synthesis of this compound is a well-established process, with the Friedel-Crafts alkylation of toluene being the most prominent method. This guide has provided a detailed examination of the underlying mechanisms, a comparative analysis of various catalytic systems through quantitative data, and comprehensive experimental protocols. The choice of alkylating agent and catalyst significantly impacts the reaction's efficiency and selectivity. While traditional Lewis acid catalysts like AlCl₃ are effective, the development of solid acid catalysts, particularly zeolites, offers a more environmentally friendly and reusable alternative for the synthesis of this important chemical intermediate. The information presented herein serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this compound and its derivatives.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. [PDF] Synthesis of this compound by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite | Semantic Scholar [semanticscholar.org]

- 3. journal.bcrec.id [journal.bcrec.id]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of this compound by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite - Diponegoro University | Institutional Repository (UNDIP-IR) [eprints.undip.ac.id]

- 6. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. adichemistry.com [adichemistry.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-tert-Butyltoluene (CAS: 98-51-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyltoluene (TBT), also known as p-tert-butyltoluene, is an aromatic hydrocarbon characterized by a toluene (B28343) molecule substituted with a tert-butyl group at the para position.[1] This colorless to pale yellow liquid possesses a distinctive aromatic odor and is a key intermediate in the synthesis of a wide range of specialty chemicals.[1] Its applications span various industries, including the production of resins, fragrances, and, significantly, as a precursor in the synthesis of pharmaceuticals and biologically active compounds.[2][3] This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis and analytical methodologies, toxicological profile, and its role as a precursor in the development of bioactive molecules.

Chemical and Physical Properties

The presence of the tert-butyl group on the toluene ring imparts specific physical and chemical characteristics to the molecule, such as enhanced stability.[1] A summary of its key properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 98-51-1 | [1] |

| Molecular Formula | C₁₁H₁₆ | [1] |

| Molecular Weight | 148.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Aromatic, gasoline-like | [4] |

| Density | 0.858 g/mL at 25 °C | [4] |

| Boiling Point | 191-194 °C | [4] |

| Melting Point | -52 °C | [4] |

| Flash Point | 54 °C (130 °F) | [5] |

| Vapor Pressure | 0.68 mmHg at 20 °C | [4] |

| Refractive Index (n²⁰/D) | 1.490 - 1.492 | [5] |

| Solubility | Insoluble in water | [4] |

Table 2: Spectral Data

| Spectroscopic Data | Key Features and Values |

| ¹H NMR | The spectrum is characterized by a singlet for the nine protons of the tert-butyl group, a singlet for the three methyl protons, and two doublets for the four aromatic protons, indicative of a para-substituted benzene (B151609) ring. |

| ¹³C NMR | The spectrum shows distinct signals for the methyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, and the four unique carbons of the aromatic ring. |

| Mass Spectrometry (MS) | The mass spectrum typically shows a molecular ion peak (M+) and a prominent fragment corresponding to the loss of a methyl group. |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, and bands corresponding to the aromatic ring substitution pattern. |

Table 3: Toxicological Data

| Endpoint | Species | Value | Reference(s) |

| LD₅₀ (Oral) | Rat | 1555 mg/kg | [5] |

| LD₅₀ (Oral) | Rabbit | 1728 mg/kg | [5] |

| LD₅₀ (Oral) | Mouse | 778 mg/kg | [5] |

| LD₅₀ (Dermal) | Rabbit | 16934 mg/kg | [5] |

| LC₅₀ (Inhalation) | Rat | 165 ppm / 8 hr | [6] |

| Genotoxicity | In vitro/In vivo | Not genotoxic | [1] |

| Skin Sensitization | - | No safety concerns at current use levels | [1] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of toluene. This electrophilic aromatic substitution reaction can be carried out using various alkylating agents and catalysts.

Experimental Protocol: Vapor-Phase tert-Butylation of Toluene with tert-Butyl Alcohol

This protocol is based on the vapor-phase alkylation of toluene using tert-butyl alcohol over a solid acid catalyst, which offers environmental benefits over traditional liquid acid catalysts.[7][8]

Materials and Equipment:

-

Toluene (analytical reagent grade)

-

tert-Butyl alcohol (TBA) (analytical reagent grade)

-

Ultra-stable Y (USY) zeolite catalyst (20-40 mesh)

-

Fixed-bed, down-flow, integral stainless steel reactor

-

Furnace with temperature controller

-

Micro-flow pump

-

Chilled water condenser

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., SE-30)

Procedure:

-

Catalyst Preparation: Calcine the USY zeolite catalyst at 550 °C for 3 hours prior to the reaction.

-

Reactor Setup: Place approximately 2 g of the calcined catalyst at the center of the reactor, supported by quartz wool.

-

Reaction Conditions:

-

Set the reaction temperature to 120 °C.

-

Prepare a liquid feed mixture of toluene and TBA with a molar ratio of 2:1.

-

Set the liquid space velocity to 2 mL/g·h using the micro-flow pump.

-

-

Reaction Execution:

-

Carry out the reaction at atmospheric pressure.

-

The reaction products are passed through the chilled water condenser to be liquefied.

-

Collect samples of the condensed product at regular intervals for analysis.

-

-

Product Analysis:

-

Analyze the collected samples by GC-FID to determine the conversion of toluene and the selectivity for this compound.

-

-

Purification: The desired this compound can be purified from the product mixture by fractional distillation.

Analytical Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound in various matrices.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of aromatic hydrocarbons, which can be adapted for this compound.

Equipment and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector.

-

Column: HP-5MS (or equivalent) capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).[4]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injector Temperature: 270 °C.

-

Oven Program: 60 °C for 1 min, then ramp at 12 °C/min to 210 °C, then at 8 °C/min to the final temperature.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

Sample Preparation:

-

Prepare samples by dissolving in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

Add an appropriate internal standard for quantification.

-

Inject a small volume (e.g., 1-2 µL) into the GC-MS system.

Applications in Drug Development and Biological Activity

While this compound itself has limited direct pharmaceutical applications, it serves as a crucial starting material for the synthesis of several biologically active molecules. Its primary role is as a precursor to more functionalized intermediates, such as 4-tert-butylbenzaldehyde (B1265539) and p-tert-butylbenzyl chloride.[9][10]

Precursor to Pyridaben: A Mitochondrial Complex I Inhibitor

A significant application of this compound in the context of biologically active molecules is its use in the synthesis of the acaricide Pyridaben. This compound is first converted to p-tert-butylbenzyl chloride, a key intermediate in the one-pot synthesis of Pyridaben.[9][11]

Pyridaben exerts its biological effect by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[3][6][7] This inhibition disrupts cellular respiration and ATP production, leading to cellular death.[1][7] The IC₅₀ of Pyridaben for Complex I inhibition has been reported to be in the range of 1.7-2.2 µM.[3][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Electron Transport Chain — Summary & Diagrams - Expii [expii.com]

- 3. Pesticides and impairment of mitochondrial function in relation with the parkinsonian syndrome [imrpress.com]

- 4. tdi-bi.com [tdi-bi.com]

- 5. benchchem.com [benchchem.com]

- 6. article.imrpress.com [article.imrpress.com]

- 7. Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Frontiers | An overview on the green synthesis and removal methods of pyridaben [frontiersin.org]

- 10. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]

- 11. agilent.com [agilent.com]

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-tert-Butyltoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyltoluene is an aromatic hydrocarbon of significant interest in organic synthesis. Its disubstituted benzene (B151609) ring, featuring both a methyl and a bulky tert-butyl group, presents a unique case for studying the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The interplay between the electronic effects of the two activating alkyl groups and the steric hindrance imposed by the tert-butyl group governs the positional reactivity of the aromatic ring. This technical guide provides a comprehensive overview of the core electrophilic substitution reactions of this compound, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Detailed experimental protocols, quantitative data on isomer distribution and yields, and mechanistic diagrams are presented to serve as a valuable resource for professionals in research and development.

Directing Effects of Substituents

Both the methyl (-CH₃) and the tert-butyl (-C(CH₃)₃) groups are alkyl groups, which are ortho, para-directing and activating in electrophilic aromatic substitution. This is due to their electron-donating inductive effects and hyperconjugation. However, the large steric bulk of the tert-butyl group significantly hinders electrophilic attack at the positions ortho to it (C3 and C5). Consequently, electrophilic substitution on this compound is predominantly directed to the positions ortho to the methyl group (C2 and C6). Given that the para position to the methyl group is occupied by the tert-butyl group, the primary products are typically the 2-substituted isomers.

Core Electrophilic Substitution Reactions

Nitration

The nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring, a crucial functional group for further synthetic transformations. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

Quantitative Data

| Product Isomer | Position of Substitution | Isomer Distribution (%) | Yield (%) |

| 4-tert-Butyl-2-nitrotoluene | Ortho to methyl, meta to tert-butyl | Major | ~80 |

| 4-tert-Butyl-3-nitrotoluene | Ortho to tert-butyl, meta to methyl | Minor | <20 |

Note: Isomer distribution and yield can vary based on reaction conditions.

Experimental Protocol: Nitration of this compound

Materials:

-

This compound

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid in an ice bath.

-

Slowly add 10 g of this compound to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the aromatic compound over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Reaction Mechanism: Nitration

Caption: Mechanism of Nitration of this compound.

Halogenation

Halogenation of this compound can occur either on the aromatic ring via electrophilic substitution or on the methyl group via free radical substitution, depending on the reaction conditions.

Electrophilic bromination introduces a bromine atom onto the aromatic ring, typically using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Quantitative Data

| Product Isomer | Position of Substitution | Isomer Distribution (%) | Yield (%) |

| 2-Bromo-4-tert-butyltoluene | Ortho to methyl, meta to tert-butyl | >95 | High |

| 3-Bromo-4-tert-butyltoluene | Ortho to tert-butyl, meta to methyl | <5 | Low |

Reference: Greater than 99% 2- and 3-bromo-4-t-butyltoluene are formed in the bromination of p-t-butyltoluene.[1]

Experimental Protocol: Aromatic Bromination of this compound

Materials:

-

This compound

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃)

-

Carbon tetrachloride (CCl₄)

-

Aqueous Sodium Bisulfite solution

-

Aqueous Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap, dissolve 10 g of this compound in 50 mL of carbon tetrachloride.

-

Add a catalytic amount of iron(III) bromide.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 11 g of bromine in 10 mL of carbon tetrachloride dropwise to the stirred mixture.

-

After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears.

-

Quench the reaction by slowly adding it to an ice-cold aqueous solution of sodium bisulfite.

-

Separate the organic layer and wash it sequentially with water, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by distillation.

Reaction Mechanism: Aromatic Bromination

Caption: Mechanism of Aromatic Bromination.

Benzylic bromination occurs at the methyl group and proceeds via a free-radical mechanism, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator or light.

Experimental Protocol: Benzylic Bromination of this compound

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

A mixture of 14.8 g of this compound, 17.8 g of N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in 100 mL of CCl₄ is refluxed.

-

The reaction is monitored by observing the succinimide (B58015) floating on top of the CCl₄.

-

After the reaction is complete, the mixture is cooled and the succinimide is filtered off.

-

The filtrate is washed with water and dried.

-

The solvent is evaporated to yield 4-tert-butylbenzyl bromide.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The reaction is typically carried out with fuming sulfuric acid (oleum). Due to the steric hindrance of the tert-butyl group, sulfonation is expected to occur predominantly at the 2-position.

Quantitative Data

While specific data for this compound is scarce, the sulfonation of tert-butylbenzene (B1681246) yields almost exclusively the para-sulfonic acid. Given the directing effects in this compound, the major product is expected to be this compound-2-sulfonic acid.

Experimental Protocol: Sulfonation of this compound (Adapted from tert-Butylbenzene)

Materials:

-

This compound

-

Fuming sulfuric acid (oleum)

-

Sodium bicarbonate

-

Sodium chloride

-

Ice

Procedure:

-

In a round-bottomed flask, slowly add fuming sulfuric acid to this compound over 20 minutes, maintaining the temperature below 25°C with frequent shaking.[2]

-

After the addition is complete, slowly heat the mixture to 80°C with constant stirring until the oil layer of this compound is completely dissolved.[2][3]

-

Carefully neutralize the acid partially by adding sodium bicarbonate.[2][3]

-

To precipitate the sodium salt of this compound-2-sulfonic acid, add sodium chloride and heat until it dissolves.[2][3]

-

Cool the solution thoroughly in an ice bath to crystallize the product.[2][3]

-

Collect the crystalline product by filtration and wash it with a saturated sodium chloride solution.[2][3]

Reaction Mechanism: Sulfonation

Caption: Mechanism of Sulfonation.

Friedel-Crafts Reactions

Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring. They are broadly divided into alkylation and acylation reactions.[6]

This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. For this compound, further alkylation is possible, though the steric hindrance will play a significant role in the regioselectivity. The reaction of toluene (B28343) with tert-butyl alcohol in the presence of a solid acid catalyst can produce this compound with high selectivity.[7]

Quantitative Data (Alkylation of Toluene to this compound)

| Catalyst | Toluene Conversion (%) | This compound Selectivity (%) |

| Fe₂O₃/Hβ | 54.7 | 81.5 |

Reference: A toluene conversion of 54.7% with PTBT selectivity of 81.5% was observed over Fe₂O₃ (20%)/Hβ at 190 °C after 4 h.[8]

Experimental Protocol: Friedel-Crafts Alkylation (tert-Butylation of Toluene)

Materials:

-

Toluene

-

tert-Butyl alcohol

-

Fe₂O₃/Hβ catalyst

Procedure:

-

The reaction is carried out in a fixed-bed reactor.

-

The Fe₂O₃/Hβ catalyst is placed in the reactor.

-

A mixture of toluene and tert-butyl alcohol is passed over the catalyst at 190 °C.

-

The products are collected and analyzed by gas chromatography.

Friedel-Crafts acylation is the reaction of an arene with acyl chlorides or anhydrides using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms a ketone.[9][10]

Quantitative Data

Experimental Protocol: Friedel-Crafts Acylation of this compound (Adapted from Toluene)

Materials:

-

This compound

-

Acetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane

-

Ice

-

Concentrated Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a dry round-bottom flask, suspend anhydrous aluminum chloride in dichloromethane and cool in an ice bath.

-

Slowly add acetyl chloride to the suspension.

-

Add a solution of this compound in dichloromethane dropwise to the reaction mixture.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

-

Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

-

Purify the product by distillation or chromatography.

Reaction Mechanism: Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts Acylation.

Conclusion

The electrophilic substitution reactions of this compound are predominantly governed by the directing effects of the methyl and tert-butyl groups, with steric hindrance from the bulky tert-butyl group playing a decisive role in the regiochemical outcome. This leads to a strong preference for substitution at the position ortho to the methyl group. This guide provides a foundational understanding of these reactions, complete with quantitative data where available and detailed experimental protocols. For professionals in the fields of chemical research and drug development, a thorough understanding of these principles is essential for the rational design of synthetic routes to novel molecules based on the this compound scaffold. Further research to quantify the isomer distributions and optimize reaction yields for all the discussed reactions would be of significant value to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. This compound [webbook.nist.gov]

- 9. 傅-克酰基化反应 [sigmaaldrich.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

An In-Depth Technical Guide to the Industrial Production of 4-tert-Butyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial production of 4-tert-butyltoluene (PTBT), an important intermediate in the synthesis of fragrances, pharmaceuticals, and polymers. The document details the primary synthesis routes, reaction mechanisms, catalytic systems, and process parameters, with a focus on quantitative data and experimental methodologies.

Introduction

This compound is a key aromatic hydrocarbon primarily used as a precursor for the production of 4-tert-butylbenzoic acid and 4-tert-butylbenzaldehyde.[1] These derivatives find extensive applications as modifiers in alkyd resins, polymerization regulators for polyesters, and as intermediates in the fragrance and pharmaceutical industries.[1] The industrial synthesis of this compound is predominantly achieved through the Friedel-Crafts alkylation of toluene (B28343).

Synthesis Methodologies

The core of this compound production lies in the electrophilic substitution reaction on the toluene ring. The most common industrial methods involve the alkylation of toluene with a tert-butylating agent in the presence of an acid catalyst. The primary alkylating agents employed are isobutylene, tert-butanol (B103910) (TBA), and tert-butyl chloride.[1][2][3]

Alkylation of Toluene with Isobutylene

This is a widely used industrial method where toluene reacts with isobutylene, often catalyzed by strong acids like sulfuric acid or solid acid catalysts such as zeolites.[2][4] The use of solid acid catalysts is gaining prominence due to their environmental benefits, reusability, and reduced corrosion issues.[1]

Alkylation of Toluene with tert-Butanol (TBA)

The alkylation of toluene with tert-butanol is another significant route, particularly interesting as tert-butanol can be produced from biomass, offering a potential bio-based pathway.[1] This reaction is typically catalyzed by solid acids, with zeolites being extensively studied for their shape-selective properties that favor the formation of the desired para-isomer.[1][5][6]

Alkylation of Toluene with tert-Butyl Chloride

The reaction of toluene with tert-butyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, is a classic laboratory and industrial method for synthesizing this compound.[3][7] This method is effective but can be hampered by the corrosive nature of the catalyst and the generation of hydrogen chloride gas.[8]

Reaction Mechanisms and Pathways

The synthesis of this compound via Friedel-Crafts alkylation proceeds through a carbocation mechanism. The catalyst facilitates the formation of a tert-butyl carbocation from the alkylating agent. This electrophile then attacks the electron-rich toluene ring. The methyl group on the toluene ring is an ortho-, para-director. Due to steric hindrance from the bulky tert-butyl group, the para-substituted product, this compound, is preferentially formed over the ortho-isomer.[1] The meta-isomer can also be formed, particularly under conditions that allow for isomerization.[5]

Quantitative Data on Catalytic Performance

The choice of catalyst and reaction conditions significantly impacts the conversion of toluene and the selectivity towards this compound. The following tables summarize key performance data from various studies.

Table 1: Performance of Zeolite Catalysts in Toluene Alkylation with tert-Butanol

| Catalyst | Reaction Temperature (°C) | Toluene/TBA Molar Ratio | Toluene Conversion (%) | PTBT Selectivity (%) | Reference |

| USY Zeolite | 120 | 2:1 | ~30 | ~89 | [1][9] |

| NaOH modified H-mordenite | 180 | 2:1 | 33 | 81 | [1] |

| HY Zeolite | 200 | 6:1 | 38 | High | [5] |

| H-MCM-22 | 120 | 4:1 | ~20 | ~85 | [1] |

| Hβ Zeolite | 120 | 4:1 | ~20 | ~85 | [1] |

| 5%Ce₂O₃/H-beta | 180 | 1:3 | - | 82.7 | [10] |

| Fe₂O₃ (20%)/Hβ | 190 | - | 54.7 | 81.5 | [10] |

Table 2: Performance of Other Catalysts in Toluene Alkylation

| Catalyst | Alkylating Agent | Reaction Temperature (°C) | Toluene Conversion (%) | PTBT Selectivity (%) | Reference |

| H-MOR | Isobutylene | 180 | 45 | ~68 | [4] |

| H-BEA | Isobutylene | 180 | 40 | ~68 | [4] |

| H-MOR (with water) | Isobutylene | 180 | 60 | ~93 | [4] |

| H-BEA (with water) | Isobutylene | 180 | 66 | ~90 | [4] |

| 40% SiW/Al-HMS | tert-Butanol | 180 | 56.77 | 73.15 | [4] |

| 20% La₂O₃/USY | tert-Butanol | 180 | 48.59 | 85.29 | [4] |

| Anhydrous AlCl₃ | tert-Butyl Chloride | - | - | Yield: 51.2% | [3][11] |

Experimental Protocols

While specific industrial protocols are proprietary, a generalized experimental procedure for the vapor-phase alkylation of toluene with tert-butanol over a zeolite catalyst can be outlined as follows.

Catalyst Preparation and Activation

-

The zeolite catalyst (e.g., USY) is obtained from a commercial supplier.[9]

-

Prior to the reaction, the catalyst is calcined in a furnace. A typical procedure involves heating the catalyst at 550°C for 3 hours in a stream of air to remove any adsorbed moisture and organic impurities.[9]

Reaction Procedure

-

The alkylation reaction is carried out in a fixed-bed, down-flow integral stainless steel reactor.[9]

-

Approximately 2 grams of the calcined catalyst (20-40 mesh) is placed in the reactor, supported by quartz wool and porcelain beads.[9]

-

A mixture of toluene and tert-butanol, with a specific molar ratio (e.g., 2:1), is prepared.[9]

-

The reactant mixture is fed into the reactor using a high-pressure pump at a defined liquid hourly space velocity (LHSV), for instance, 2 ml/g·h.[9]

-

The reactor is maintained at the desired reaction temperature (e.g., 120°C) and atmospheric pressure.[9]

-

The reaction products are passed through a condenser cooled with chilled water, and liquid samples are collected at regular time intervals for analysis.[1]

Product Analysis

-

The collected product samples are analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) and a capillary column (e.g., SE-30).[1]

-

The conversion of toluene and the selectivity of the products are calculated based on the GC analysis results.[1]

Industrial Process Overview

A typical industrial process for the production of this compound involves several key stages: raw material feed, reaction, separation, and purification.